molecular formula C10H10N2 B1279593 1-m-Tolyl-1H-pyrazole CAS No. 850380-23-3

1-m-Tolyl-1H-pyrazole

Cat. No.: B1279593
CAS No.: 850380-23-3
M. Wt: 158.2 g/mol
InChI Key: QGIIQXAIUSWPDR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-m-Tolyl-1H-pyrazole can be synthesized through various methods. One common approach involves the reaction of hydrazines with β-dicarbonyl compounds. For instance, the condensation of 3-methylphenylhydrazine with 1,3-diketones under acidic or basic conditions can yield this compound . Another method includes the cyclization of diazoalkanes with nitrilimines in the presence of unsaturated hydrocarbons .

Industrial Production Methods: Industrial production of this compound typically involves scalable and cost-effective methods. One such method is the electrophilic cyclization of α,β-alkynic hydrazones mediated by copper(I) iodide in the presence of triethylamine . This method offers high yields and regioselectivity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-m-Tolyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents, acylating agents.

Major Products Formed:

    Oxidation: Pyrazole oxides.

    Reduction: Hydrazine derivatives.

    Substitution: Functionalized pyrazole derivatives.

Comparison with Similar Compounds

Properties

IUPAC Name

1-(3-methylphenyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-9-4-2-5-10(8-9)12-7-3-6-11-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGIIQXAIUSWPDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90470359
Record name 1-m-Tolyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90470359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850380-23-3
Record name 1-m-Tolyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90470359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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